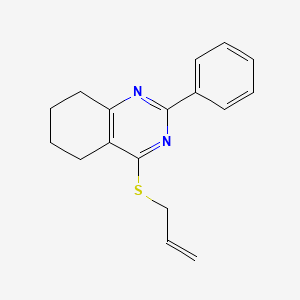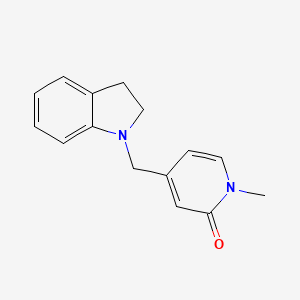
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone, also known as CTK7A, is a chemical compound that has shown potential in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment, specifically targeting the protein kinase CK2.
Mechanism of Action
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone works by inhibiting the activity of CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been shown to induce cell death in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been shown to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential use in combination with other cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may have potential use in cancer treatment. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, more research is needed to determine its efficacy in clinical trials and its potential use in specific types of cancer.
Synthesis Methods
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone involves several steps, including the condensation of 2,3-dihydro-1H-indole with 2-bromoacetophenone, followed by the reaction with methyl 2-pyridyl ketone. The resulting product is then purified and characterized using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been studied for its potential use in cancer treatment, specifically targeting the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation and apoptosis, and has been shown to be upregulated in many types of cancer. Inhibition of CK2 has been identified as a potential therapeutic target for cancer treatment, and 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has shown promising results in preclinical studies.
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-8-6-12(10-15(16)18)11-17-9-7-13-4-2-3-5-14(13)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXVNMVTYXUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

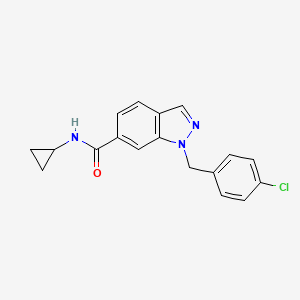
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)
![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
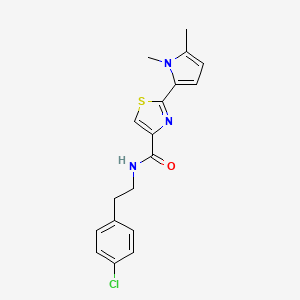
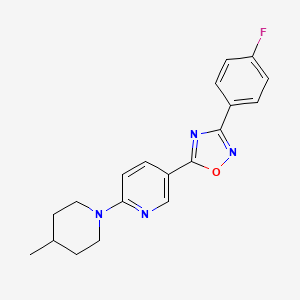
![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)
